3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid
Description
Properties
Molecular Formula |
C9H6N2O3 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-4-6-3-11-8-7(6)1-5(2-10-8)9(13)14/h1-4H,(H,10,11)(H,13,14) |
InChI Key |
KMEGNXUKGNFBKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Formylation
An efficient method for preparing 6-azaindoles bearing a 3-formyl group involves Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines.
- Add phosphorus oxychloride (POCl3) dropwise to dimethylformamide (DMF) and stir the mixture for 15 minutes at room temperature.
- Add the corresponding aminomethylpyridine to the resulting solution and continue stirring for 48 hours at room temperature.
- Filter off the formed precipitate and wash with acetonitrile.
- Dissolve the precipitate in water and neutralize with a potassium carbonate (K2CO3) solution to pH 10.
- Filter off the solid, wash with water, and dry to obtain the title product.
Synthesis of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehydes
1H-pyrrolo[2,3-c]pyridine-3-carbaldehydes can be used as a starting material to produce the target compound.
- Add phosphorus oxychloride dropwise to DMF and stir the mixture for 15 minutes at room temperature.
- Add the corresponding aminomethylpyridine to the resulting solution and continue stirring for 48 hours at room temperature.
- Filter off the formed precipitate and wash with acetonitrile.
- Dissolve the precipitate in water and neutralize with a K2CO3 solution to pH 10.
- Extract the mixture with ethyl acetate (2 × 10 mL), wash the organic layer with brine, dry over sodium sulfate, and evaporate in vacuo to furnish the title product.
Synthesis of 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (13)
To synthesize 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (13) from aldehyde 3a:
- Add a solution of potassium permanganate (KMnO4) in water to a solution of aldehyde 3a in acetone.
- Stir the resulting mixture for 5 hours at room temperature.
- Evaporate the acetone, filter the residue, and acidify the filtrate to pH 2.
- Evaporate the resulting solution to dryness to yield the target product.
Multistep Synthesis
- React 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an R-substituted aldehyde at 50 °C to obtain compounds 3a–3k in 45–60% yield.
- Subject compounds 3a–3k to a reduction reaction in the presence of acetonitrile under triethylsilane and trifluoroacetic acid catalysis at reflux to furnish compounds 4a–4l in 46–80% yield.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: 3-Carboxy-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid.
Reduction: 3-Hydroxymethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting fibroblast growth factor receptors (FGFRs) for cancer treatment.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving FGFR signaling.
Mechanism of Action
The mechanism of action of 3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). The compound inhibits the activation of FGFR signaling pathways, which play a crucial role in cell proliferation, migration, and survival. By inhibiting these pathways, the compound can induce apoptosis (programmed cell death) and inhibit the growth and spread of cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolo[2,3-b]pyridine Core
The following table compares key derivatives of pyrrolo[2,3-b]pyridine-5-carboxylic acid:
Key Observations:
- Electron-withdrawing groups (e.g., Cl, Br) increase stability and alter electronic properties, while electron-donating groups (e.g., CH₃) enhance lipophilicity .
- Ester derivatives (e.g., methyl ester) are often synthetic intermediates, improving solubility in organic solvents for further modifications .
Bioisosteric Analogues: Thieno[2,3-b]pyridine Derivatives
Thieno[2,3-b]pyridines replace the pyrrole ring with a thiophene, altering electronic properties and biological activity:
Example:
- 4-Oxothieno[2,3-b]pyridine-5-carboxylic acid (bioisostere of fluoroquinolones) exhibits potent antibacterial activity by mimicking the DNA gyrase-binding motif of ciprofloxacin .
Reactivity:
Biological Activity
3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid is a heterocyclic compound belonging to the pyridine family, characterized by its unique structure which includes a formyl group at the 3-position and a carboxylic acid group at the 5-position of the pyrrolo[2,3-B]pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C9H6N2O3/c12-4-6-3-11-8-7(6)1-5(2-10-8)9(13)14/h1-4H,(H,10,11)(H,13,14) |
| SMILES | C1=C(C=NC2=C1C(=CN2)C=O)C(=O)O |
The primary mechanism of action for this compound involves its interaction with FGFRs. By inhibiting FGFR signaling pathways, this compound can induce apoptosis in cancer cells and inhibit their proliferation and migration. The inhibition of these pathways is crucial for the development of targeted cancer therapies.
Anticancer Activity
Research indicates that derivatives of 3-formyl-1H-pyrrolo[2,3-B]pyridine have shown significant anticancer properties. For instance, one study reported that a related compound exhibited IC50 values against FGFRs of 7 nM for FGFR1 and 9 nM for FGFR2, demonstrating potent inhibitory effects on breast cancer cell proliferation and inducing apoptosis .
Antimicrobial Activity
Pyrrolo derivatives have also been evaluated for their antimicrobial properties. Compounds similar to 3-formyl-1H-pyrrolo[2,3-B]pyridine have shown efficacy against various strains of bacteria and viruses, indicating potential applications in infectious disease treatment .
Case Studies
- Breast Cancer Study : A derivative of 3-formyl-1H-pyrrolo[2,3-B]pyridine was tested against breast cancer cell lines (4T1). The results indicated significant inhibition of cell proliferation and migration, with apoptosis being induced at low concentrations .
- Diabetes Model : In vivo experiments using related pyrrolo compounds demonstrated a marked increase in insulin sensitivity in mouse models. These findings suggest that further research into the antidiabetic properties of 3-formyl derivatives could be promising .
Q & A
Q. What are the limitations of current synthetic routes, and how can they be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
